molecular formula C25H28N4O4 B2753083 N-(2-methoxybenzyl)-2-(7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide CAS No. 1251627-80-1

N-(2-methoxybenzyl)-2-(7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide

Cat. No. B2753083
CAS RN: 1251627-80-1
M. Wt: 448.523
InChI Key: IRMWTEHVIGPLHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxybenzyl)-2-(7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C25H28N4O4 and its molecular weight is 448.523. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxybenzyl)-2-(7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxybenzyl)-2-(7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Conventional versus Microwave-Assisted Synthesis : Research comparing conventional and microwave-assisted synthesis methods for producing triazole analogues, which share a structural resemblance or synthesis pathway with the queried compound, highlights advancements in synthesis efficiency and enzyme inhibitory activities. These compounds demonstrate inhibition potential against enzymes like carbonic anhydrase and acetylcholinesterase, showcasing their relevance in therapeutic applications (Virk et al., 2018).
  • Nano Magnetite Catalysis : A study on the use of Fe3O4 magnetic nanoparticles as catalysts under ultrasound irradiation for the synthesis of complex naphthalene and acetamide derivatives indicates a move towards greener and more efficient synthetic routes. This work emphasizes clean methodologies and high yields, important for the development of novel pharmaceuticals (Mokhtary & Torabi, 2017).

Biological Interactions and Pharmacological Potential

  • Enzyme Inhibition : The enzyme inhibitory activities of synthesized compounds, particularly against targets like bovine carbonic anhydrase and cholinesterases, highlight their potential in designing inhibitors for therapeutic use. Such studies provide insights into the structure-activity relationships necessary for drug development (Virk et al., 2018).

Drug Discovery and Development

  • Novel Synthetic Routes : The development of novel synthetic routes for heterocycles important in pharmaceutical chemistry, as seen in compounds with antibacterial and fungicidal activity, underscores the significance of innovative synthesis methods for advancing drug discovery. These routes can potentially be applied to the synthesis of compounds similar to N-(2-methoxybenzyl)-2-(7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide, enriching the pool of candidates for pharmaceutical development (Osyanin et al., 2014).

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,8-naphthyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4/c1-17-10-11-19-23(31)20(25(32)28-12-6-3-7-13-28)15-29(24(19)27-17)16-22(30)26-14-18-8-4-5-9-21(18)33-2/h4-5,8-11,15H,3,6-7,12-14,16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMWTEHVIGPLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCC3=CC=CC=C3OC)C(=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxybenzyl)-2-(7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.